N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both nitro and hydroxy functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nitric acid and sulfuric acid for the nitration step, followed by hydrolysis and amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance reaction efficiency and control, allowing for the precise addition of reagents and temperature control .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The hydroxy group may also play a role in the compound’s binding to enzymes and receptors, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitroimidazo[1,2-a]pyridine-2-carboxamide: Lacks the hydroxy group but shares similar biological activities.
N-Hydroxyimidazo[1,2-a]pyridine-2-carboxamide: Lacks the nitro group but retains the hydroxy and carboxamide functionalities.
Uniqueness
N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62257-61-8 |
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Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
N-hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N4O4/c13-7(10-14)6-8(12(15)16)11-4-2-1-3-5(11)9-6/h1-4,14H,(H,10,13) |
InChI Key |
BYXIZWVHIPBEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
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